

# Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **3-Phenoxyphenylacetonitrile**

Cat. No.: **B179426**

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Phenoxyphenylacetonitrile**, a compound of interest in various chemical and pharmaceutical research fields. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **3-Phenoxyphenylacetonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                            |
|------------------------------------|--------------|-------------|---------------------------------------|
| 7.40 - 7.20                        | m            | 5H          | Ar-H (Phenoxy group)                  |
| 7.15 - 6.95                        | m            | 4H          | Ar-H<br>(Phenylacetonitrile<br>group) |
| 3.75                               | s            | 2H          | -CH <sub>2</sub> -CN                  |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Assignment         |
|---------------------------------|--------------------|
| 157.5                           | Ar-C (C-OAr)       |
| 156.9                           | Ar-C (C-OAr)       |
| 131.9                           | Ar-C               |
| 130.2                           | Ar-C               |
| 129.8                           | Ar-C               |
| 124.2                           | Ar-C               |
| 120.0                           | Ar-C               |
| 119.2                           | Ar-C               |
| 117.8                           | -CN                |
| 23.2                            | -CH <sub>2</sub> - |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                     |
|--------------------------------|-----------|--------------------------------|
| 3060 - 3040                    | Medium    | Aromatic C-H Stretch           |
| 2250                           | Strong    | C≡N Stretch (Nitrile)          |
| 1580, 1480                     | Strong    | Aromatic C=C Bending           |
| 1240                           | Strong    | Aryl-O-Aryl Asymmetric Stretch |
| 1160                           | Strong    | Aryl-O-Aryl Symmetric Stretch  |

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

## Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment  |
|-----|------------------------|---|
| 209 | 100                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 180 | 20                     | [M - HCN] <sup>+</sup>                            |
| 152 | 30                     | [M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |
| 77  | 40                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>     |
| 51  | 25                     | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>     |

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by PubChem.[1]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## NMR Spectroscopy

Sample Preparation: A sample of **3-Phenoxyphenylacetonitrile** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

#### Instrumentation and Data Acquisition:

- $^1\text{H}$  NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard single-pulse experiment is performed with a  $90^\circ$  pulse width. Data is acquired over a spectral width of 0-10 ppm.
- $^{13}\text{C}$  NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired over a spectral width of 0-200 ppm.

**Data Processing:** The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For a solid sample, a small amount of **3-Phenoxyphenylacetonitrile** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g., NaCl or KBr).

**Instrumentation and Data Acquisition:** An FTIR spectrometer is used to acquire the spectrum. The sample is placed in the instrument's sample compartment, and a background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

**Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated molecules are ionized, typically using electron ionization (EI) at 70 eV.

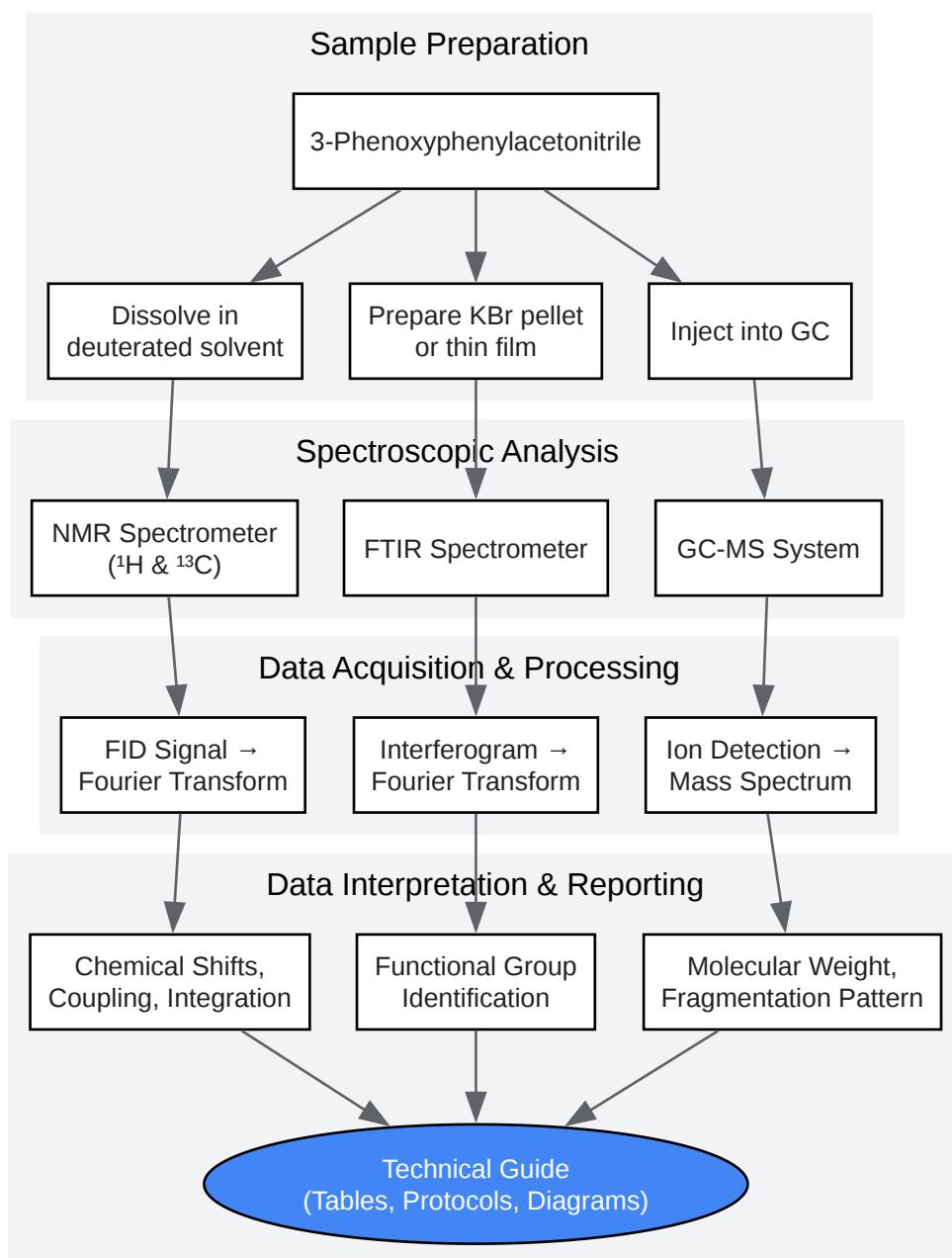
**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

**Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **3-Phenoxyphenylacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis of **3-Phenoxyphenylacetonitrile**.

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## References

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